molecular formula C7H15ClFNO B1442019 2-Fluoroethyl 4-piperidinyl ether hydrochloride CAS No. 1220033-03-3

2-Fluoroethyl 4-piperidinyl ether hydrochloride

Cat. No.: B1442019
CAS No.: 1220033-03-3
M. Wt: 183.65 g/mol
InChI Key: QNZDRHCWPACGQU-UHFFFAOYSA-N
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Description

2-Fluoroethyl 4-piperidinyl ether hydrochloride is an organic compound with the molecular formula C7H15ClFNO.

Preparation Methods

The synthesis of 2-Fluoroethyl 4-piperidinyl ether hydrochloride typically involves the reaction of 4-piperidinol with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-Fluoroethyl 4-piperidinyl ether hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form alcohols.

    Substitution: The ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Fluoroethyl 4-piperidinyl ether hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of neurotransmitter systems .

Comparison with Similar Compounds

2-Fluoroethyl 4-piperidinyl ether hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-fluoroethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZDRHCWPACGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-03-3
Record name Piperidine, 4-(2-fluoroethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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